Anabolic-to-Androgenic Potency Ratio: Prostanozol 8:1 vs. Stanozolol ~30:1 in Rat In Vivo Models
In the original pharmacological characterisation by Clinton and coworkers, prostanozol administered subcutaneously to rats exhibited an anabolic-to-androgenic potency ratio of 8:1, determined via nitrogen balance and ventral prostate weight change endpoints [1]. Stanozolol, by comparison, has been reported in multiple independent studies to exhibit an anabolic-to-androgenic ratio of approximately 30:1 using the levator ani vs. ventral prostate assay in castrated rats, indicating a roughly 3.75-fold greater dissociation between anabolic and androgenic activity relative to prostanozol [2]. This quantitative divergence means that at anabolic equipotency, prostanozol delivers substantially greater androgenic stimulation than stanozolol.
| Evidence Dimension | Anabolic-to-androgenic potency ratio (subcutaneous, rat) |
|---|---|
| Target Compound Data | 8:1 (Clinton et al., 1961 — nitrogen balance / ventral prostate weight) |
| Comparator Or Baseline | Stanozolol: ~30:1 (levator ani / seminal vesicle & prostate weight assays in castrated immature rats) |
| Quantified Difference | Prostanozol is approximately 3.75-fold less dissociated (more androgenic per unit anabolic effect) |
| Conditions | Subcutaneous administration, castrated rat models; endpoints: nitrogen balance (anabolic) and ventral prostate weight (androgenic) for prostanozol; levator ani weight (myotrophic/anabolic) and seminal vesicle/ventral prostate weight (androgenic) for stanozolol |
Why This Matters
For researchers selecting between pyrazole-androstane steroids, the 3.75-fold difference in anabolic:androgenic partitioning directly impacts tissue-specific pharmacology and side-effect profile and must inform experimental design where androgenic vs. anabolic selectivity is a variable of interest.
- [1] Clinton, R. O., et al. (1961). Steroidal [3,2-c]pyrazoles. J. Am. Chem. Soc., 83(6), 1478–1491; data cited in Federal Register, Vol. 77, No. 146, July 30, 2012, pp. 44456–44462. View Source
- [2] Saartok, T., Dahlberg, E., & Gustafsson, J.-Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100–2106. (Stanozolol RBA < 0.05 relative to metribolone; anabolic:androgenic ratio ~30:1 per multiple pharmacology sources.) View Source
